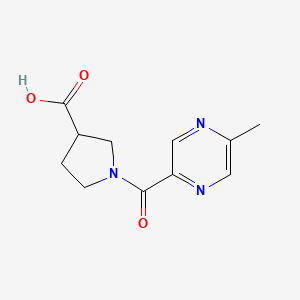
1-(2,4-Difluorobenzoyl)azetidin-3-ol
Overview
Description
Synthesis Analysis
The synthetic chemistry of azetidine, a core component of DFB, is an important yet undeveloped research area . Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry, and their aptness as amino acid surrogates . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Molecular Structure Analysis
The molecular structure of DFB comprises a benzoyl group attached to an azetidin-3-ol moiety with two fluorine atoms on the benzene ring. The exact three-dimensional structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
DFB is a solid under normal conditions . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.Scientific Research Applications
Synthesis and Evaluation
Microwave-Assisted Synthesis and Pharmacological Evaluation : A study demonstrated the rapid and efficient synthesis of azetidinones and thiazolidinones, showcasing their pharmacological potential by evaluating their antibacterial and antifungal activities (Mistry & Desai, 2006).
Transformation into 3-Aryl-2-(ethylamino)propan-1-ols : Research detailed the transformation of azetidin-2-ones into valuable chemical intermediates, highlighting a novel synthetic route and potential applications in drug design (Mollet et al., 2011).
Iron-Catalyzed Synthesis of 3-Aryl-3-Sulfanyl Azetidines : An innovative approach for synthesizing 3-aryl-3-sulfanyl azetidines from azetidine-3-ols was presented, indicating the compounds' applicability in drug discovery programs (Dubois et al., 2019).
Development of Novel Antimicrobial Agents : Studies have synthesized and tested azetidinone derivatives for their antimicrobial properties, contributing to the search for new therapeutic agents (Hoti et al., 2017).
Antibacterial and Antitubercular Activities : Research into trihydroxy benzamido azetidin-2-one derivatives showcased significant antibacterial and antitubercular activities, offering insights into the development of new antimicrobial agents (Ilango & Arunkumar, 2011).
Chemical Properties and Reactivity
- Study on Azetidines, Azetines, and Azetes : An extensive review on the chemistry of azetidines and related compounds provided insights into their synthesis, reactivity, and potential applications in various fields of chemistry and pharmacology (Singh, D’hooghe, & Kimpe, 2008).
properties
IUPAC Name |
(2,4-difluorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c11-6-1-2-8(9(12)3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLJTGVGDRLXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorobenzoyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468676.png)






![1-{[(3-Methoxypropyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468687.png)


![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1468690.png)
![2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1468693.png)
![1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468694.png)
![1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B1468697.png)